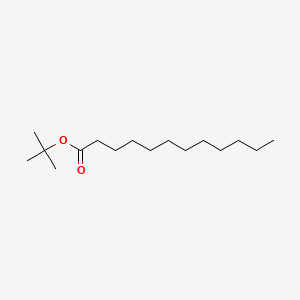

Dodecanoic acid tert-butyl ester

Description

Contextualizing tert-Butyl Esters in Modern Organic Chemistry

In modern organic chemistry, the tert-butyl ester functional group holds a position of considerable importance, primarily as a protecting group for carboxylic acids. thieme.dethieme-connect.com The defining feature of a tert-butyl ester is the bulky tertiary butyl group attached to the ester's oxygen atom. This bulkiness provides significant steric hindrance, which shields the carbonyl group from nucleophilic attack, making the ester remarkably stable under a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme.dethieme-connect.commdpi.com

This stability is crucial in multi-step syntheses where a specific carboxylic acid needs to remain unreactive while other parts of the molecule undergo transformation. youtube.com Despite their stability, tert-butyl esters can be readily and selectively removed—a process known as deprotection—under mild acidic conditions, often using reagents like trifluoroacetic acid, to regenerate the original carboxylic acid. thieme.deyoutube.com This ease of removal under specific conditions, without affecting other acid-sensitive groups, is a key advantage. researchgate.net

Common methods for forming tert-butyl esters include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst, or through the use of various tert-butylating agents. thieme.dethieme-connect.com Recent advancements have led to even simpler and safer methods, such as using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for rapid and high-yield synthesis. thieme-connect.com The unique properties of tert-butyl esters have made them particularly valuable in complex syntheses, such as in peptide chemistry, where protecting the carboxylic acid end of an amino acid is a critical step. youtube.comacs.org

Interdisciplinary Research Significance of Dodecanoic Acid tert-Butyl Ester

The specific compound, this compound, finds utility across several scientific disciplines due to the combined properties of the long dodecanoyl chain and the tert-butyl ester group.

In the pharmaceutical field, it serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it is a building block in the patented production of spirocyclic compounds designed to act as antihypertensive and anti-obesity agents. vulcanchem.com Furthermore, the tert-butyl ester moiety is being explored in the design of prodrugs to improve the therapeutic profile of anticancer agents. A recent 2023 study focused on creating tert-butyl ester-based prodrugs of a glutamine antagonist, 6-diazo-5-oxo-l-norleucine (B1670411) (DON), to enhance its metabolic stability and improve its delivery to tumors. nih.gov The research highlighted that a specific tert-butyl ester prodrug demonstrated excellent metabolic stability, high aqueous solubility, and effective tumor targeting. nih.gov Similar strategies have been applied to develop prodrugs of L-γ-methyleneglutamic acid amides for cancer treatment. researchgate.net

In material science, the thermal stability of this compound makes it a candidate for applications in high-temperature polymerizations, such as in the creation of polyesters and polyamides. vulcanchem.com While dodecanoic acid itself is well-researched as a phase-change material (PCM) for thermal energy storage, its ester derivatives are also being investigated for such applications. researchgate.netmdpi.comnih.gov

The compound also features in research related to biofuels. While the focus of biodiesel production is often on methyl or ethyl esters of fatty acids, the synthesis and properties of other esters, including butyl esters, are part of ongoing research to optimize fuel characteristics. nih.govmdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂O₂ |

| Molecular Weight | 256.42 g/mol |

| Boiling Point | 285–290°C (estimated) |

| Density | 0.86–0.88 g/cm³ |

| CAS Number | 7143-18-2 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXKWIFHRZWPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221619 | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-18-2 | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid, tert-butyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Esterification Reactions for Dodecanoic Acid tert-Butyl Ester Synthesis

The synthesis of this compound is primarily achieved through various esterification reactions. These methods are designed to facilitate the formation of the ester bond by activating the carboxylic acid or by employing conditions that favor the reaction with the sterically demanding tert-butanol (B103910).

Traditional acid-catalyzed esterification, such as the Fischer-Speier method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acsgcipr.orgnumberanalytics.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. acsgcipr.org

The Steglich esterification is a highly effective and mild method for forming esters, particularly for those involving sterically hindered alcohols and acid-labile substrates. organic-chemistry.orgrsc.org This makes it one of the most convenient and widely used methods for synthesizing tert-butyl esters like this compound, as it avoids the harsh acidic conditions of the Fischer method that lead to isobutene formation. organic-chemistry.org The reaction was first described by Wolfgang Steglich in 1978 and utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The mechanism proceeds through several key steps:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate possesses reactivity comparable to a carboxylic acid anhydride.

In the crucial catalytic step, the added DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive acyl-pyridinium intermediate, often referred to as an "active ester." organic-chemistry.orgrsc.org

This activated intermediate is then readily attacked by the alcohol (tert-butanol), even with its steric hindrance, to form the final ester product. organic-chemistry.org

Throughout the reaction, the DCC is consumed, taking up the water molecule generated during the esterification and forming a stable, insoluble urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.orgwikipedia.org

The use of catalytic amounts of DMAP is critical for the efficient formation of esters, as it significantly accelerates the reaction and suppresses the formation of an N-acylurea side product, which can occur through a slow acyl migration in the O-acylisourea intermediate. organic-chemistry.org While DCC is common, other carbodiimides like the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed, often in greener solvents like acetonitrile (B52724) to improve the sustainability of the process. jove.com

Modern synthetic chemistry has explored various catalytic systems to improve the efficiency, selectivity, and environmental profile of tert-butyl ester synthesis. These include Lewis acid and π-acid catalysis, which offer mild conditions and high yields.

Lewis acids are effective catalysts for a wide range of chemical transformations, including esterification. google.com Ytterbium(III) trifluoromethanesulfonate, commonly known as ytterbium triflate (Yb(OTf)₃), is a water-tolerant Lewis acid that has been successfully employed in the synthesis of tert-butyl esters. acs.orgsigmaaldrich.com It can catalyze the esterification of various carboxylic acids, including lauric acid, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butyl source. acs.org

The protocol demonstrates high efficiency and selectivity. The applicability of this method was successfully demonstrated for the preparation of tert-butyl ester derivatives of several carboxylic acids, including lauric acid. acs.org The reaction conditions, such as solvent, temperature, and time, are critical for achieving high yields and can be carefully optimized. acs.org This method is notable for its ability to proceed under relatively mild conditions, making it suitable for substrates with sensitive functional groups. acs.org

| Carboxylic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| Salicylic Acid | tert-Butyl Salicylate | 94 | Yb(OTf)₃, Boc₂O, 80°C |

| Lauric Acid | tert-Butyl Laurate | 92 | Yb(OTf)₃, Boc₂O, 80°C |

| Oleic Acid | tert-Butyl Oleate | 95 | Yb(OTf)₃, Boc₂O, 80°C |

| Cinnamic Acid | tert-Butyl Cinnamate | 96 | Yb(OTf)₃, Boc₂O, 80°C |

A novel and mild approach to esterification involves the use of π-acids as catalysts. Tetracyanoethylene (TCNE) and its derivative, dicyanoketene (B14166945) dimethyl acetal (B89532) (DCKDMA), have been identified as effective catalysts for the esterification of lauric acid with a variety of alcohols. oup.comoup.com This method is notable for operating under essentially neutral and mild conditions, allowing for the esterification of substrates with acid-labile functional groups. oup.com

The research demonstrated that TCNE and DCKDMA could catalyze the reaction between lauric acid and different types of alcohols, including primary, secondary, and tertiary alcohols, at temperatures ranging from room temperature to 60 °C. oup.com This catalytic system represents one of the first examples of using a π-acid for direct esterification. oup.com

| Alcohol | Catalyst (20 mol%) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | TCNE | r.t. | 48 | 50 |

| Methanol | DCKDMA | r.t. | 48 | 95 |

| Ethanol | TCNE | 60°C | 48 | 85 |

| Ethanol | DCKDMA | 60°C | 48 | 93 |

| Isopropanol | TCNE | 60°C | 48 | 72 |

| tert-Butanol | TCNE | 60°C | 48 | 37 |

| Benzyl (B1604629) Alcohol | TCNE | 60°C | 48 | quant. |

In the pursuit of "green" and sustainable chemistry, ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of tert-butyl esters of fatty acids, including this compound. biointerfaceresearch.com The application of ultrasonic irradiation offers a simple, rapid, and energy-efficient alternative to conventional heating methods. biointerfaceresearch.com

Studies have shown that ultrasound significantly intensifies the esterification process. When reacting lauric acid with tert-butanol in the presence of an acid catalyst, the use of an ultrasonic bath dramatically reduces the reaction time from hours to just 15 minutes. biointerfaceresearch.com Furthermore, the reaction can be carried out at room temperature, avoiding the higher temperatures (67-70°C) required for conventional methods, which also helps to prevent the formation of by-products. biointerfaceresearch.com This method not only shortens reaction times and saves energy but also leads to an increase in the yield of the desired tert-butyl ester. biointerfaceresearch.com

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 2 hours | 15 minutes |

| Temperature | 67-70°C | Room Temperature |

| Yield Increase | - | 2-10% higher |

Symbiotic Activation Mechanisms in Esterification

The concept of symbiotic activation in esterification involves the mutual activation of both the carboxylic acid and the esterifying agent. nih.gov In this pathway, the reagents combine to create a reactive ion pair that facilitates the ester formation. nih.gov This is distinct from traditional methods that rely on activating either the carboxylate or the alcohol. nih.gov

In a symbiotic process, the esterification reagent is sufficiently basic to deprotonate the carboxylic acid, forming a carboxylate anion and a protonated, electrophilic reagent. nih.gov This newly formed ion pair then reacts to yield the ester. nih.gov A significant advantage of this approach is the avoidance of harsh acidic or basic conditions, which is beneficial for sensitive substrates. nih.govnih.govresearchgate.netresearchgate.net

One example of a reagent class that can participate in symbiotic activation is trichloroacetimidates. nih.govnih.govresearchgate.netresearchgate.net The reaction of a carboxylic acid with an O-tert-butyl trichloroacetimidate, for instance, can proceed without an external promoter. The carboxylic acid itself is acidic enough to activate the imidate, leading to the formation of the tert-butyl ester. researchgate.net This process is believed to involve a cationic intermediate. researchgate.net

Elucidation of Reaction Mechanisms in Ester Formation

The synthesis of this compound typically proceeds through a nucleophilic acyl substitution pathway. The specific conditions of the reaction can influence the precise mechanism and the intermediates formed.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. khanacademy.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.com

In the context of forming this compound, common methods include the reaction of dodecanoic acid with tert-butanol or isobutene under acidic conditions. thieme.de The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild method suitable for sterically hindered alcohols like tert-butanol. organic-chemistry.org In this reaction, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.org DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. organic-chemistry.org

The reactivity of the acyl compound is a key factor. Acid chlorides are the most reactive, followed by anhydrides, esters, and amides. byjus.com The stability of the leaving group is also crucial; weaker bases are better leaving groups. khanacademy.org

The formation of this compound involves transient intermediates. In acid-catalyzed esterification with tert-butanol, the carboxylic acid's carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of tert-butanol.

In the Steglich esterification, the key intermediate is the O-acylisourea formed from the reaction of the carboxylic acid with DCC. organic-chemistry.org This intermediate can sometimes rearrange to a stable N-acylurea, which is an undesired side product. organic-chemistry.org The use of DMAP helps to minimize this by rapidly converting the O-acylisourea to a more reactive acyl-pyridinium intermediate. organic-chemistry.org

In reactions involving the conversion of other esters to tert-butyl esters (transesterification), a tetrahedral intermediate is formed when the tert-butoxide attacks the carbonyl carbon of the starting ester. researchgate.net Mechanistic studies using techniques like NMR and isotopic labeling can provide evidence for these transient species. researchgate.netyoutube.com

Strategies for Selective Deprotection of tert-Butyl Esters

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific, often acidic, conditions. thieme.de

The most common method for deprotecting tert-butyl esters is through acid-mediated cleavage. acsgcipr.org This process typically involves treatment with strong acids like trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid. thieme.deacsgcipr.org The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. acsgcipr.org However, due to the stability of the tertiary carbocation, the reaction often proceeds via cleavage of the oxygen-tert-butyl bond, generating the carboxylic acid and a tert-butyl cation. acsgcipr.orgstackexchange.com This cation is then typically deprotonated to form isobutene. stackexchange.com

The choice of acid and reaction conditions can allow for selective deprotection. For example, milder acids or Lewis acids can be employed to cleave the tert-butyl ester in the presence of other acid-sensitive groups. organic-chemistry.org Zinc bromide (ZnBr₂) has been used for the chemoselective hydrolysis of tert-butyl esters. researchgate.net Another mild method involves using silica (B1680970) gel in refluxing toluene.

| Reagent/Condition | Selectivity/Comment |

| Trifluoroacetic acid (TFA) | Common and effective, but harsh. |

| Hydrochloric acid (HCl) | Strong acid, widely used. acsgcipr.org |

| Sulfuric acid (H₂SO₄) | Strong acid, used in synthesis and deprotection. acsgcipr.org |

| Zinc Bromide (ZnBr₂) | Lewis acid for chemoselective deprotection. researchgate.net |

| Silica Gel (in refluxing toluene) | Mild and selective cleavage method. |

| Phosphoric Acid (aqueous) | Environmentally benign and selective reagent. organic-chemistry.org |

In addition to acid-mediated methods, milder deprotection strategies have been developed, including enzymatic approaches. Certain lipases and esterases have been identified that can hydrolyze tert-butyl esters. nih.gov For instance, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have shown activity in cleaving tert-butyl esters of protected amino acids, leaving other protecting groups like Boc and Z intact. nih.gov The protease subtilisin has also been found to selectively hydrolyze C-terminal tert-butyl esters of peptides. google.com These enzymatic methods offer high selectivity under mild conditions, which is particularly valuable in the synthesis of complex molecules. nih.govresearchgate.net

Other mild chemical methods have also been reported. A catalytic protocol using tris(4-bromophenyl)aminium radical cation (often called "magic blue") and triethylsilane can facilitate the deprotection of tert-butyl esters under neutral conditions, avoiding the need for strong acids or bases. acs.orgacs.org

| Method | Key Features |

| Enzymatic Hydrolysis (e.g., Lipases, Esterases) | High selectivity, mild reaction conditions. nih.govresearchgate.net |

| Tris(4-bromophenyl)aminium radical cation/Triethylsilane | Catalytic, mild, and neutral conditions. acs.orgacs.org |

Applications in Advanced Organic and Bioorganic Synthesis

Employment as a Protective Group for Carboxylic Acids

The primary application of dodecanoic acid tert-butyl ester in advanced synthesis is rooted in the function of the tert-butyl group as a protecting group for the carboxylic acid. This strategy is vital for preventing unwanted side reactions of the acidic and nucleophilic carboxyl group. The tert-butyl group is typically introduced through acid-catalyzed esterification with isobutylene (B52900) or by transesterification. researchgate.net Its removal is most commonly achieved under acidic conditions, such as with trifluoroacetic acid, which cleaves the ester to regenerate the carboxylic acid and release isobutylene. biointerfaceresearch.comgoogle.com

In the synthesis of complex molecules with multiple functional groups, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. biointerfaceresearch.com The tert-butyl ester of dodecanoic acid plays a significant role in such strategies. For instance, in peptide synthesis, a common orthogonal scheme involves the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal amine protection and acid-labile tert-butyl-based groups for the protection of carboxylic acid side chains and the C-terminus. nih.govcapes.gov.br This allows for the selective deprotection of the Fmoc group to enable peptide bond formation, while the tert-butyl esters, including one analogous to this compound, remain intact until the final acid-mediated deprotection step. nih.govcapes.gov.br

The stability of the tert-butyl ester to a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, makes it compatible with other common protecting groups like benzyl (B1604629) esters and silyl (B83357) ethers, further expanding its utility in orthogonal schemes. biointerfaceresearch.com

Table 1: Orthogonal Deprotection of Common Protecting Groups

| Protecting Group | Typical Reagent for Removal | Stability of Tert-Butyl Ester |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | Stable |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable |

| Silyl Ethers (e.g., TBDMS) | Fluoride Ions (e.g., TBAF) | Stable |

| Tert-Butyl (tBu) Ester | Trifluoroacetic Acid (TFA) | Cleaved |

The construction of complex natural products and other intricate organic molecules often requires a meticulously planned synthetic route with numerous steps. The use of this compound, or analogous long-chain fatty acid esters, can be strategically advantageous. The long dodecyl chain can influence the solubility of synthetic intermediates, rendering them more compatible with organic solvents. Furthermore, the robust nature of the tert-butyl ester allows it to withstand a variety of transformations performed on other parts of the molecule.

Role in Chiral Synthesis and Stereoselective Transformations

While direct applications of this compound in chiral synthesis are not extensively documented, the utility of the tert-butyl ester functional group in stereoselective reactions is well-established. These examples provide a clear indication of the potential roles for this compound in similar transformations.

The synthesis of β-hydroxy-α-amino acids, important components of many biologically active molecules, often involves stereoselective steps. While not a direct use of this compound, a relevant example is the lipase-catalyzed enantioselective acetylation of a racemic tert-butyl 3-hydroxypent-4-enoate. nih.gov This biocatalytic resolution effectively separates the enantiomers, highlighting how a tert-butyl ester can be a key functional group in a molecule undergoing a crucial stereoselective transformation. This principle can be extended to longer-chain substrates where the tert-butyl ester of a hydroxylated dodecanoic acid derivative could be a substrate for similar enzymatic resolutions.

In peptide chemistry, the side chains of acidic amino acids like aspartic acid and glutamic acid are commonly protected as tert-butyl esters. This prevents their interference with peptide coupling reactions. While dodecanoic acid itself is not an amino acid, the use of its tert-butyl ester as a protecting group is based on the same principles. The synthesis of di- and tripeptides often involves the coupling of an N-protected amino acid with an amino acid ester, which could be a tert-butyl ester. The stability of the tert-butyl ester to the coupling conditions and its selective removal under acidic conditions are key advantages.

Table 2: Use of Tert-Butyl Esters in Amino Acid and Peptide Synthesis

| Application | Role of Tert-Butyl Ester | Key Advantage |

| Side-Chain Protection (Asp, Glu) | Prevents unwanted side reactions | Orthogonality with Fmoc group |

| C-Terminal Protection | Allows for controlled peptide bond formation | Stability and selective removal |

| Synthesis of Peptide Fragments | Facilitates purification and handling of intermediates | Robustness during multiple synthetic steps |

Integration into Synthetic Routes for Lipid and Fatty Acid Analogues

This compound is a logical starting material or intermediate in the synthesis of various lipid and fatty acid analogues. The long aliphatic chain is a fundamental building block for these molecules, and the tert-butyl ester provides a convenient handle for chemical modification.

The synthesis of analogues can involve modifications to the fatty acid chain, such as the introduction of branching, unsaturation, or other functional groups. The tert-butyl ester can protect the carboxylic acid terminus while these transformations are carried out. For example, the synthesis of (R)-3-hydroxy-decanoic acid, a component of rhamnolipids, has been achieved through a multi-step sequence where protection of a carboxylic acid as an ester was a key step. nih.gov While this specific example did not use a tert-butyl ester for the final product, the principles of protecting the carboxyl group during chain modification are directly applicable.

Furthermore, the synthesis of various fatty acid esters, including t-butyl laurate (dodecanoate), has been optimized using methods such as ultrasound-assisted esterification, demonstrating the accessibility of these building blocks for further synthetic elaboration. nih.gov These esters can then be used in the synthesis of more complex lipids, such as triacylglycerols or phospholipids, where the fatty acid chains are attached to a glycerol (B35011) backbone.

Analytical Chemistry and Structural Characterization Methodologies

Spectroscopic Techniques for Dodecanoic Acid tert-Butyl Ester Analysis

Spectroscopic methods are fundamental to the characterization of this compound, providing detailed information about its molecular structure and the chemical bonds within.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The tert-butyl group gives rise to a prominent singlet peak due to the nine equivalent protons. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) appears as a triplet, while the terminal methyl group (ω-CH₃) of the dodecanoic acid chain also presents as a triplet. The remaining methylene groups in the long alkyl chain typically overlap to form a complex multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. hmdb.ca Key resonances include the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, and the various methylene carbons along the dodecyl chain. hmdb.canih.gov The chemical shifts of these carbons are indicative of their electronic environment, confirming the ester linkage and the structure of the alkyl chains. nih.gov Analysis of lipid extracts using high-resolution 2D solution-state NMR has proven effective in detailing lipid compositions. nih.gov

Table 1: Representative NMR Spectral Data for this compound This table presents typical chemical shift ranges observed in NMR spectra. Actual values may vary slightly based on solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.44 | Singlet |

| ¹H | Methylene adjacent to C=O (α-CH₂) | ~2.18 | Triplet |

| ¹H | Methylene chain (-(CH₂)₉-) | ~1.25-1.62 | Multiplet |

| ¹H | Terminal methyl (-CH₃) | ~0.88 | Triplet |

| ¹³C | Carbonyl (C=O) | ~172.9 | - |

| ¹³C | Quaternary Carbon (-C (CH₃)₃) | ~80.2 | - |

| ¹³C | tert-Butyl Methyls (-C(C H₃)₃) | ~28.7 | - |

| ¹³C | Methylene adjacent to C=O (α-CH₂) | ~35.2 | - |

| ¹³C | Methylene chain (-(CH₂)₉-) | ~22.7-31.9 | - |

| ¹³C | Terminal methyl (-CH₃) | ~14.1 | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. researchgate.net

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. researchgate.netupi.edu Other significant absorptions include the C-O stretching vibrations of the ester linkage, and the various C-H stretching and bending vibrations of the methyl and methylene groups in the alkyl chain and the tert-butyl group. upi.edu

Table 2: Key FT-IR Absorption Bands for this compound This table outlines the principal vibrational modes and their expected wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2955-2975 | Asymmetric C-H Stretch | Methyl (-CH₃) |

| 2850-2870 | Symmetric C-H Stretch | Methylene (-CH₂) |

| 1730-1750 | C=O Stretch | Ester |

| 1465-1485 | C-H Bend (Scissoring) | Methylene (-CH₂) / Methyl (-CH₃) |

| 1365-1390 | C-H Bend (Umbrella) | tert-Butyl |

| 1150-1250 | C-O Stretch | Ester (O-C-C) |

Chromatographic-Mass Spectrometric Investigations

The coupling of chromatography with mass spectrometry provides a powerful approach for the separation, identification, and quantification of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. libretexts.org The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. More importantly, it displays a characteristic fragmentation pattern. A key fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). Other fragments arise from cleavages along the dodecyl chain. Comparing the obtained mass spectrum with spectral libraries confirms the identity of the compound. Quantitative analysis is also possible by integrating the peak area and comparing it to standards.

GC-MS is extensively used to identify this compound as a component within complex chemical extracts from natural or synthetic sources. jmchemsci.comjmchemsci.com For instance, it has been identified in the analysis of plant extracts and microbial cultures. jofresearch.comthepharmajournal.com The high separation efficiency of the gas chromatograph allows for the resolution of the ester from numerous other compounds, while the high sensitivity and specificity of the mass spectrometer enable its confident identification even at trace levels. libretexts.orgjofresearch.com This is crucial in fields like metabolomics and natural product chemistry, where comprehensive profiling of all constituents in a sample is required. jmchemsci.com

Advanced Separation and Detection Methodologies in Chemical Systems

While GC-MS is a workhorse for the analysis of fatty acid esters, more advanced methodologies are employed for particularly complex separations or when higher sensitivity is required. macbeth-project.eu Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offer significantly enhanced peak capacity and resolution, which is beneficial for separating isomers or analyzing highly complex samples containing numerous fatty acid esters. macbeth-project.eu

Furthermore, alternative extraction and derivatization techniques are continuously being developed to improve the analysis of fatty acid esters. jfda-online.com For example, the use of different derivatizing agents can alter the volatility and chromatographic behavior of the analytes, sometimes leading to better separation or detection. nih.gov In the broader context of fatty acid analysis, methods like high-performance liquid chromatography (HPLC) are also utilized, particularly for non-volatile derivatives or when thermal degradation during GC is a concern. nih.gov The choice of methodology often depends on the specific matrix and the analytical question being addressed, with ongoing research focused on developing faster, more sensitive, and environmentally friendly approaches for the separation and detection of long-chain fatty acid esters. acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure of Dodecanoic acid tert-butyl ester is critical to its physical and chemical properties. The molecule consists of a long, flexible twelve-carbon chain (the dodecanoyl group) and a sterically demanding tert-butyl group attached to the ester oxygen. The interplay between the flexibility of the alkyl chain and the bulkiness of the tert-butyl group defines its conformational landscape.

Conformational analysis studies aim to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. For this compound, the primary degrees of freedom include the torsion angles along the C-C backbone of the dodecanoyl chain and the rotation around the C-O ester bond.

Alkyl Chain Conformation: The long dodecanoyl chain tends to adopt a low-energy, extended (all-trans) conformation to minimize steric repulsion between adjacent methylene (B1212753) groups. However, due to thermal energy, the chain can fold into various gauche conformations, leading to a complex mixture of conformers.

Ester Group and Tert-Butyl Hindrance: The tert-butyl group imposes significant steric hindrance, influencing the geometry around the ester linkage. Computational studies on similar bulky esters show that to alleviate this strain, the molecule adjusts its bond angles and torsions. The rotation around the bond connecting the carbonyl carbon and the ester oxygen is a key factor. The steric repulsion between the tert-butyl group and the carbonyl oxygen forces specific rotational arrangements. In analogous systems, such as those involving tert-butyl groups on a cyclohexane (B81311) ring, twisted conformations are sometimes favored over classic chair forms to reduce steric hindrance, demonstrating the powerful effect of this bulky group on molecular geometry. upenn.edu

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti-periplanar | ~180 | 0.00 | Most stable, minimized steric clash |

| Syn-periplanar | ~0 | 4.5 - 5.5 | Steric clash between R-group and tert-butyl group |

| Gauche | ~±60 | 2.0 - 3.0 | Intermediate stability |

Mechanistic Modeling of Synthesis and Reactivity Pathways

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and reactivity of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Synthesis Pathways: The most common synthesis route is the esterification of dodecanoic acid with tert-butanol (B103910). Due to the steric hindrance of the tertiary alcohol, acid-catalyzed Fischer esterification is often inefficient. Alternative methods are preferred, and their mechanisms can be modeled.

Acid Chloride Route: Dodecanoic acid can be converted to dodecanoyl chloride, which then reacts with tert-butanol. Mechanistic modeling can investigate the nucleophilic attack of the alcohol on the acyl chloride, detailing the formation and breakdown of the tetrahedral intermediate.

Enzymatic Synthesis: Lipase-catalyzed esterification is a highly effective method. researchgate.net Computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can simulate the enzyme's active site. These models show how the enzyme binds both dodecanoic acid and tert-butanol, orients them for optimal reaction, and stabilizes the tetrahedral transition state, thereby lowering the activation energy. The mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the tert-butanol. researchgate.net

Reactivity Pathways: The primary reaction of this compound is hydrolysis, which can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Modeling can map the energy profile of the proton transfer steps and the C-O bond cleavage, which, due to the stability of the tert-butyl cation, can proceed via an AAL1 or AAC2 mechanism.

Base-Catalyzed Hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the tert-butoxide ion is the rate-determining step. Computational studies can quantify the activation barrier for this step and analyze the charge distribution in the transition state.

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental information about the distribution of electrons and the energetic properties of this compound. Methods like Density Functional Theory (DFT) are commonly used for these investigations. mdpi.com

Electronic Structure: Analysis of the electronic structure reveals key aspects of the molecule's reactivity.

Charge Distribution: The atoms in the ester group have significant partial charges. The carbonyl oxygen is negatively charged, while the carbonyl carbon and the ester oxygen are positively charged. This polarization is central to its reactivity, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. Quantum chemical calculations can precisely quantify these partial charges. cyberleninka.ru

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For this compound, the HOMO is typically located on the non-bonding lone pairs of the ester oxygen atoms, while the LUMO is the π* anti-bonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Energetics: Quantum chemistry allows for the accurate calculation of various thermodynamic properties.

Heat of Formation (ΔHf): This value represents the energy change when the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability. For large molecules, theoretical calculations using atomization or isodesmic reaction schemes can provide reliable estimates of ΔHf. researchgate.net

Bond Dissociation Energies (BDE): BDEs quantify the energy required to break a specific bond homolytically. For this compound, the BDE of the ester C-O bond is of particular interest as it relates to the molecule's thermal stability.

| Property | Calculated Value | Significance |

|---|---|---|

| Heat of Formation (ΔHf, gas phase) | -185 ± 5 kcal/mol | Indicates thermodynamic stability of the molecule. |

| HOMO Energy | -9.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

Environmental Fate and Biogeochemical Transformations

Hydrolytic Degradation Kinetics in Aqueous and Soil Environments

The primary abiotic degradation process for dodecanoic acid tert-butyl ester is hydrolysis, where the ester bond is cleaved by water, yielding dodecanoic acid and tert-butanol (B103910). The rate of this reaction is significantly influenced by pH and temperature.

Generally, ester hydrolysis can be catalyzed by acids or bases. epa.gov While specific kinetic data for the tert-butyl ester of dodecanoic acid is not extensively available in scientific literature, the behavior of other tert-butyl esters, such as tert-butyl formate (B1220265), provides insight. For tert-butyl formate, hydrolysis is slowest in neutral conditions (pH 5-7) and accelerates significantly in both acidic and basic environments. oup.comusgs.gov At a neutral pH and a temperature of 22°C, the estimated half-life for tert-butyl formate hydrolysis is 5 days. oup.comusgs.gov The bulky tert-butyl group in this compound is known to sterically hinder this reaction, making it more stable against hydrolysis compared to less hindered esters. arkat-usa.org

In soil environments, the degradation kinetics are more complex due to the interaction of the compound with soil particles and the presence of microbial populations. The degradation of various organic compounds in soil, including organotins, has been shown to follow first-order kinetics, with half-lives dependent on the specific chemical structure. nih.gov For this compound, it is expected that hydrolysis would be a key initial transformation step in soil, influenced by soil pH and moisture content.

Table 1: Illustrative Hydrolysis Half-life of this compound at 25°C

| pH | Environment | Estimated Half-life |

| 4 | Aqueous | Days to Weeks |

| 7 | Aqueous | Weeks to Months |

| 9 | Aqueous | Days to Weeks |

| 7 | Soil | Weeks to Months |

Note: These are estimated values based on the behavior of similar compounds, as specific experimental data for this compound is limited.

Biodegradation Pathways and Microbial Metabolism

The ultimate fate of this compound in many environments is determined by microbial degradation. It is anticipated that the initial step in its biodegradation is the enzymatic hydrolysis of the ester bond by microbial esterases, releasing dodecanoic acid and tert-butanol.

Under aerobic conditions, both dodecanoic acid and tert-butanol are susceptible to microbial breakdown.

Dodecanoic Acid: As a naturally occurring fatty acid, dodecanoic acid (also known as lauric acid) is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. sielc.comnih.gov This process sequentially shortens the fatty acid chain, generating acetyl-CoA, which then enters central metabolic pathways.

tert-Butanol: The biodegradation of tert-butanol (TBA) has been studied more extensively due to its presence as a fuel oxygenate and a metabolite of MTBE. nih.gov Aerobic degradation of TBA is initiated by a monooxygenase enzyme that hydroxylates the alcohol to form 2-methyl-1,2-propanediol. nih.govresearchgate.net This diol is further oxidized to 2-hydroxyisobutyric acid, which can then be funneled into common metabolic pathways. nih.govresearchgate.net Several bacterial strains, including Aquincola tertiaricarbonis and Mycolicibacterium austroafricanum, are known to metabolize TBA. researchgate.net The rate of TBA mineralization in soil has been shown to be temperature-dependent. researchgate.net

Information on the anaerobic biodegradation of this compound is scarce. However, based on the known anaerobic metabolism of its constituent parts, a potential pathway can be inferred.

Dodecanoic Acid: Under anaerobic conditions, fatty acids like dodecanoic acid can be degraded through pathways such as syntrophic β-oxidation, where fatty acid-oxidizing bacteria work in concert with methanogenic archaea.

tert-Butanol: The anaerobic degradation of tert-butanol is considered to be a slow process. While the complete anaerobic mineralization of TBA has been documented, the specific microorganisms and enzymatic pathways are not as well-characterized as their aerobic counterparts.

Methodologies for Environmental Detection and Monitoring

The detection and quantification of this compound in environmental samples like water and soil typically involve chromatographic techniques coupled with sensitive detectors.

For the analysis of fatty acid esters, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. mdpi.comscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov For analysis, the this compound would first be extracted from the environmental matrix using an appropriate solvent. The extract is then injected into the GC, where the compound is separated from other components based on its boiling point and affinity for the chromatographic column. The mass spectrometer then provides a unique fragmentation pattern, confirming the identity of the compound and allowing for its quantification. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is suitable for less volatile compounds. nih.gov Similar to GC-MS, the compound is first extracted and then separated by HPLC before being detected by the mass spectrometer. The choice between GC-MS and HPLC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix.

Sample preparation is a critical step in the analysis of environmental samples. This often involves solvent extraction, followed by a cleanup and concentration step, such as solid-phase extraction (SPE), to remove interfering substances. nih.gov

Table 2: Analytical Methods for this compound

| Analytical Technique | Detector | Sample Type | Key Advantages |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Water, Soil | Robust, widely available |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil | High specificity and sensitivity |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water | Suitable for non-volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Water, Soil | High specificity and sensitivity for a wide range of compounds |

Emerging Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Esterification

The synthesis of esters, a fundamental reaction in organic chemistry, is continually evolving towards more sustainable and efficient methodologies. The production of dodecanoic acid tert-butyl ester is no exception, with research focusing on novel catalytic systems that offer milder reaction conditions, higher yields, and improved environmental profiles compared to traditional methods.

Industrial-scale production has often relied on acid-catalyzed direct esterification of dodecanoic acid with tert-butanol (B103910). vulcanchem.com Catalysts like 4-dodecylbenzenesulfonic acid (DBSA) have been employed, achieving high conversion rates at elevated temperatures. vulcanchem.commdpi.com This process, however, often requires harsh conditions and complex purification steps. vulcanchem.com

Recent research has highlighted more advanced and sustainable catalytic approaches. One promising method involves catalytic transesterification. For instance, Ytterbium triflate [Yb(OTf)₃] has been shown to effectively catalyze the transesterification of methyl dodecanoate (B1226587) with tert-butyl alcohol, achieving a 70% yield under milder conditions (80°C in anhydrous acetonitrile). vulcanchem.com This approach is advantageous as it avoids harsh acidic environments, thereby preserving other acid-sensitive functional groups within a molecule. vulcanchem.com Comparative studies indicate that the superior Lewis acidity of Yb(OTf)₃ makes it more effective than other triflates like Er(OTf)₃ and La(OTf)₃ for synthesizing tert-butyl esters. vulcanchem.com

Enzymatic catalysis, a cornerstone of green chemistry, presents another significant research avenue. Lipases, particularly from Candida antarctica (immobilized as Novozym 435), are widely studied for their efficiency in catalyzing esterification reactions under mild conditions. researchgate.netacs.orgnih.gov While much of the research has focused on the synthesis of other fatty acid esters, the principles are readily applicable to this compound. researchgate.netnih.gov Lipase-catalyzed reactions offer high selectivity, reducing the formation of by-products and simplifying purification processes. acs.org The use of organic solvents like tert-butanol in these reactions has been optimized to improve substrate solubility and reaction yields. acs.org Furthermore, the development of robust biocatalytic systems, such as immobilizing lipases on polymeric films, is an active area of research to enhance catalyst stability and reusability. researchgate.net

Flow chemistry, or continuous flow synthesis, is also emerging as a sustainable alternative to traditional batch processing for the synthesis of tert-butyl esters. researchgate.net This technology offers enhanced efficiency, versatility, and sustainability by providing precise control over reaction parameters and improving safety. researchgate.net

| Catalyst System | Reactants | Conditions | Yield | Key Advantages |

| Ytterbium triflate [Yb(OTf)₃] | Methyl dodecanoate + tert-butyl alcohol | 80°C, Anhydrous acetonitrile (B52724) | 70% | Avoids harsh acids, preserves sensitive functional groups. vulcanchem.com |

| 4-Dodecylbenzenesulfonic acid (DBSA) | Dodecanoic acid + tert-butanol | 120–150°C | >95% | High conversion, suitable for industrial scale. vulcanchem.commdpi.com |

| Immobilized Lipase (B570770) (e.g., Novozym 435) | Dodecanoic acid + tert-butanol | Mild temperatures (e.g., 37-60°C) | Varies | High selectivity, environmentally friendly, reduced by-products. researchgate.netacs.orgnih.gov |

| Flow Microreactors | Various organic compounds + tert-butoxycarbonyl source | Continuous flow | High | Efficient, versatile, sustainable, improved safety. researchgate.net |

Investigation of Undiscovered Biochemical Roles in Biological Systems

While the parent molecule, dodecanoic acid (lauric acid), is known for its various biological activities, including antimicrobial properties, the specific biochemical roles of its tert-butyl ester are still largely uncharted territory. atamankimya.comatamanchemicals.com The addition of the tert-butyl group can significantly alter a molecule's biological activity by enhancing its lipophilicity and stability. nih.gov This modification can facilitate passage through biological membranes and protect the ester bond from rapid hydrolysis, potentially leading to unique physiological effects. vulcanchem.comnih.gov

Emerging research on related compounds provides clues to potential areas of investigation. For instance, studies on tert-butyl esters of L-γ-methyleneglutamic acid amides have demonstrated their cytotoxic activity against various breast cancer cell lines. researchgate.netnih.gov This suggests that this compound could be explored for its own potential anticancer properties, possibly by interfering with fatty acid metabolism in cancer cells, which often exhibit altered lipid profiles.

The tert-butyl group is a feature in many biologically active molecules, including antioxidants. nih.gov For example, tert-butylated phenols are effective antioxidants due to the steric hindrance provided by the bulky group, which stabilizes the molecule. nih.gov While this compound itself is not a phenol, the influence of the tert-butyl group on its stability and interaction with biological systems warrants investigation into its potential antioxidant or protective effects.

Furthermore, the general class of fatty acid esters, to which this compound belongs, is known to be involved in lipid metabolism and transport. medchemexpress.com Research into how the specific structure of this ester influences these fundamental biochemical processes could reveal novel roles in cellular signaling, energy storage, or membrane structure. The resistance of the tert-butyl ester to hydrolysis compared to its linear counterparts suggests it might persist longer in biological systems, potentially leading to distinct metabolic fates and functions. vulcanchem.com

Exploration in Advanced Materials Science and Polymer Chemistry

The unique properties of dodecanoic acid and its derivatives are being explored for applications in materials science. Dodecanoic acid itself is a promising phase-change material (PCM) for thermal energy storage due to its suitable melting point and high latent heat of fusion. researchgate.net The esterification to its tert-butyl ester would alter these thermal properties, opening avenues for the development of novel PCMs with tailored characteristics for specific applications.

In the realm of polymers, this compound is noted for its use as a plasticizer, particularly for polyvinyl chloride (PVC). vulcanchem.com Plasticizers are additives that increase the flexibility and durability of polymers. The hydrophobic nature of the tert-butyl group and the long aliphatic chain of dodecanoic acid likely contribute to its effectiveness in modifying polymer properties. nih.govfdpspecialties.com

Furthermore, the chemistry of tert-butyl esters is relevant in the synthesis of functional polymers. For example, the deprotection of tert-butyl esters in block copolymers is a strategy to create acidic diblock copolymers with specific functionalities. While this is a deprotection application, it highlights the utility of the tert-butyl ester as a protecting group during complex polymer synthesis, enabling the creation of advanced materials with controlled architectures.

The broader family of fatty acid esters is used in various polymer additive applications, including as lubricants and rheology modifiers. fdpspecialties.comadeka.co.jp Research into how this compound performs in these roles compared to other esters could lead to its use in developing new polymer formulations with enhanced processing characteristics and final properties. Additionally, polymers derived from long-chain dicarboxylic acids, such as dodecanedioic acid, are being investigated for their biodegradability and high thermal stability, suggesting that monomers and additives based on dodecanoic acid could contribute to the development of more sustainable plastics.

Interdisciplinary Approaches in Chemical Ecology and Volatile Compound Research

Chemical ecology studies the role of chemical signals in the interactions between living organisms. Fatty acids and their derivatives are known to be important semiochemicals—chemicals that convey information. For instance, dodecanoic acid itself has been identified as a semiochemical. pherobase.com

Esters of fatty acids are particularly significant as volatile organic compounds (VOCs) that can act as pheromones or allelochemicals. A notable study demonstrated that sec-butyl 2-dodecenoate, an ester closely related to this compound, functions as a potent sex attractant for males of several moth species, including the grape pest Theresimima ampellophaga. nih.govresearchgate.net This finding underscores the potential for other dodecanoate esters, including the tert-butyl variant, to have undiscovered roles as semiochemicals in insect communication.

The investigation of volatile compounds from natural sources is a key aspect of this research. While dodecanoic acid is a known volatile component in foods like apples and papaya, and beverages like whiskey, the natural occurrence of its tert-butyl ester is less documented. sigmaaldrich.com Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying volatile compounds in complex mixtures. lu.se The application of these methods to a wider range of biological samples, from plants to insect secretions, could reveal the presence and ecological significance of this compound.

The study of phthalic acid esters (PAEs) in the environment, which are also used as plasticizers, has shown that these man-made compounds can be found in various natural sources and possess biological activities, acting as allelopathic or antimicrobial agents. researchgate.net This raises the possibility that other synthetic esters like this compound, if released into the environment, could have unforeseen interactions with ecosystems. An interdisciplinary approach combining analytical chemistry, ecology, and toxicology is needed to explore these potential impacts and undiscovered roles.

Q & A

Q. What synthetic methodologies are recommended for preparing dodecanoic acid tert-butyl ester with high purity?

Answer: The synthesis of this compound typically involves esterification between dodecanoic acid (lauric acid) and tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Protection strategies : The tert-butyl group acts as a steric hindrance, stabilizing the ester against hydrolysis under acidic or basic conditions .

- Purification : Distillation or column chromatography is recommended to isolate the ester, given its likely liquid state at room temperature (inferred from similar esters like methyl dodecanoate, which has a boiling point of ~448 K ).

- Yield optimization : Reaction parameters (temperature, molar ratios, and catalyst loading) should be systematically varied, as demonstrated in tert-butyl carbonate synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : For identification and quantification, leveraging retention indices and fragmentation patterns (e.g., butyl dodecanoate shows a base peak at m/z 256 ).

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm esterification, with tert-butyl protons appearing as a singlet at ~1.2–1.4 ppm and the carbonyl carbon at ~170–175 ppm.

- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1740 cm) and tert-butyl C-H bending (~1360–1390 cm) .

Q. What thermodynamic properties are critical for experimental design involving this compound?

Answer:

- Boiling point : Estimated via analogy to methyl dodecanoate (T ≈ 448 K ).

- Enthalpy of vaporization (ΔH) : Critical for distillation; methyl dodecanoate’s ΔH is ~60 kJ/mol .

- Stability : The tert-butyl group enhances thermal stability compared to methyl or ethyl esters, reducing hydrolysis risks in aqueous conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data for this compound?

Answer: Discrepancies may arise from impurities, measurement techniques, or ester isomerism. Strategies include:

- Comparative analysis : Cross-reference data from NIST Standard Reference Databases and replicate measurements using calibrated instruments.

- Computational validation : Apply group contribution methods (e.g., Joback or Benson increments) to estimate properties and identify outliers .

- Error propagation analysis : Quantify uncertainties in experimental setups (e.g., ±2 K for boiling points in NIST data ).

Q. What strategies optimize the stability of this compound under varying experimental conditions?

Answer:

- pH control : The tert-butyl ester is stable in neutral to mildly acidic conditions but susceptible to cleavage in strong acids or bases. Use buffered systems for aqueous reactions .

- Temperature modulation : Avoid prolonged heating above 150°C to prevent decomposition (inferred from methyl ester stability profiles ).

- Storage : Store under inert gas (N or Ar) at low temperatures (−20°C) to minimize oxidation, as seen in analogous lauric acid esters .

Q. How does the tert-butyl group influence the reactivity and derivatization potential of dodecanoic acid esters?

Answer:

- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability in cross-coupling or hydrolysis-prone reactions .

- Derivatization pathways : The group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate dodecanoic acid for further functionalization .

- Solubility effects : Increased hydrophobicity compared to methyl/ethyl esters impacts solvent selection (e.g., preference for dichloromethane or THF over methanol ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.